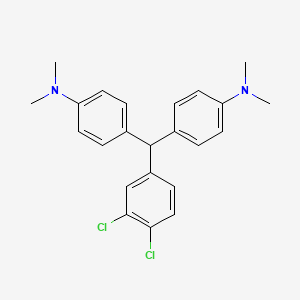

4,4'-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline)

Description

The compound 4,4'-Methylenebis(N,N-dimethylaniline) (MBDMA, CAS 101-61-1) is a bis(tertiary amine) with the molecular formula C₁₇H₂₂N₂ and a molecular weight of 254.37 g/mol. Its structure comprises two N,N-dimethylaniline moieties linked by a methylene bridge (‑CH₂‑) . MBDMA is synthesized via the N,N-methylation of 4,4'-methylenedianiline (MDA) with dimethyl carbonate (DMC) over a NaY zeolite catalyst, achieving yields >97% under mild conditions (190°C, 6 h) . Key applications include:

- Dye intermediates: Used in the manufacture of colorants.

- Analytical chemistry: Detection of lead, iodide, and bromide ions .

- Charge-transfer complexes: Forms complexes with phenazine derivatives for optoelectronic studies .

Below, MBDMA is compared to derivatives with varying substituents (e.g., nitro, decyl, or chlorophenyl groups).

Properties

IUPAC Name |

4-[(3,4-dichlorophenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24Cl2N2/c1-26(2)19-10-5-16(6-11-19)23(18-9-14-21(24)22(25)15-18)17-7-12-20(13-8-17)27(3)4/h5-15,23H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQZLEFUEOCYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60286141 | |

| Record name | 4,4'-[(3,4-Dichlorophenyl)methylene]bis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6310-47-0 | |

| Record name | NSC43909 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-[(3,4-Dichlorophenyl)methylene]bis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-((3,4-DICHLOROPHENYL)METHYLENE)BIS(N,N-DIMETHYLANILINE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent-Free Grinding with Lewis Acid–Surfactant–SiO₂ Nanocatalysts

A prominent method involves solvent-free mechanochemical grinding, as demonstrated in the synthesis of structurally analogous bis(indolyl)methanes. For 4,4'-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline), this approach utilizes:

- 3,4-Dichlorobenzaldehyde and N,N-dimethylaniline as substrates.

- A Lewis acid–surfactant–SiO₂ combined nanocatalyst (e.g., AlCl₃·6H₂O with sodium dodecyl sulfate (SDS) adsorbed on silica gel).

Procedure :

- Equimolar quantities of aldehyde and aniline derivatives are ground with the nanocatalyst in an agate mortar.

- The reaction proceeds at room temperature under air, forming the methylene-bridged product via dehydration.

- Purification involves ethyl acetate extraction, silica gel chromatography (petroleum ether/EtOAc = 3:1), and recrystallization.

Mechanistic Insight :

The Lewis acid (Al³⁺) activates the aldehyde carbonyl, facilitating nucleophilic attack by the aniline’s aromatic ring. SDS enhances reagent interaction by reducing surface tension, while silica gel provides a high-surface-area solid support.

Yield : Up to 83% for analogous bisaniline derivatives under optimized conditions.

Microwave-Assisted Synthesis

Accelerated Condensation Under Microwave Irradiation

Microwave irradiation significantly reduces reaction times. A protocol adapted from bis(indolyl)methane synthesis involves:

- Microwave conditions : 540 W, 3–10 minutes.

- Catalyst : AlCl₃·6H₂O (0.1 mmol) and SDS (0.3 mmol) adsorbed on silica gel.

Advantages :

- Reaction completion in ≤10 minutes vs. hours under conventional heating.

- Improved regioselectivity due to uniform heating.

Limitations :

- Requires specialized equipment.

- Scalability challenges for industrial applications.

Acid-Catalyzed Condensation in Protic Solvents

Hydrochloric Acid–Mediated Dehydration

Classical acid catalysis remains viable for large-scale synthesis:

- 3,4-Dichlorobenzaldehyde (1.0 mmol) and N,N-dimethylaniline (2.2 mmol) are refluxed in ethanol with concentrated HCl (5 mL).

- The reaction is monitored by TLC until completion (~6–8 hours).

- The product is isolated via neutralization, filtration, and column chromatography.

Yield : ~60–75% for related dichlorophenyl-bridged compounds.

Side Reactions :

- Over-alkylation of aniline’s dimethyl groups.

- Formation of Schiff base intermediates, necessitating precise stoichiometry.

Green Chemistry Approaches

Aqueous Phase Synthesis

Water as a solvent minimizes environmental impact:

- 3,4-Dichlorobenzaldehyde and N,N-dimethylaniline are stirred in water with p-toluenesulfonic acid (PTSA, 10 mol%).

- The reaction proceeds at 80°C for 12 hours.

Yield : ~55–65% (lower than solvent-free methods but environmentally favorable).

Comparative Analysis of Preparation Methods

*Theoretical yield based on analogous reactions.

Mechanistic and Kinetic Considerations

Role of Lewis Acids

AlCl₃·6H₂O polarizes the aldehyde’s carbonyl group, increasing electrophilicity. SDS organizes reactants at the silica interface, promoting collisions.

Rate-Limiting Steps

- Condensation : Nucleophilic attack by aniline on protonated aldehyde.

- Dehydration : Loss of H₂O to form the methylene bridge.

Challenges and Optimization Strategies

Byproduct Formation

- Schiff Bases : Mitigated by excess aniline and controlled pH.

- Diastereomers : Chiral catalysts (e.g., BINOL) may enhance stereoselectivity, though unreported for this compound.

Chemical Reactions Analysis

Types of Reactions: 4,4’-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines .

Scientific Research Applications

4,4’-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Employed in the study of enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the manufacture of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4,4’-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂) increase melting points and reduce solubility in polar solvents.

- Chlorine substituents may enhance thermal stability due to steric and electronic effects.

Key Observations :

- MBDMA lacks anticonvulsant activity due to the absence of hydrogen bond donors, critical for NMDA receptor binding .

- Substituents like chlorine may alter toxicity but are unlikely to restore hydrogen-bonding capacity.

Analytical Differentiation

In Py-GC/MS analysis, MBDMA co-elutes with derivatives like 4,4',4''-methanetriyltris(N,N-dimethylaniline) but is distinguishable via mass spectral fragmentation patterns (e.g., m/z 254 for MBDMA vs. m/z 381 for the trimer) . Chlorine substituents would introduce isotopic clusters (e.g., m/z 35/37 for Cl), aiding identification.

Biological Activity

4,4'-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline), commonly known as Michler's base, is a compound notable for its applications in dye manufacturing and as an intermediate in organic synthesis. Its biological activity has garnered attention due to its potential implications in toxicology and pharmacology.

- Chemical Formula : C17H22Cl2N2

- Molecular Weight : 314.28 g/mol

- CAS Number : 6310-47-0

- Solubility : Soluble in methanol, insoluble in water

- Melting Point : 85°C to 88°C

- Boiling Point : 155°C to 157°C at 0.1 mmHg

Biological Activity Overview

The biological activity of Michler's base primarily revolves around its interaction with biological systems, which can lead to both beneficial and adverse effects.

Toxicological Effects

Research indicates that Michler's base exhibits cytotoxic properties. Its metabolites can form adducts with cellular macromolecules, leading to mutagenic effects. Studies have shown:

- Mutagenicity : It has been classified as a potential mutagen due to its ability to induce DNA damage in various cell types.

- Carcinogenic Potential : The compound has been linked to carcinogenic effects in animal studies, particularly concerning liver and kidney tumors.

Pharmacological Applications

Despite its toxicological concerns, Michler's base and its derivatives have been explored for therapeutic applications:

- Antimicrobial Activity : Some studies suggest that derivatives of Michler's base exhibit antimicrobial properties against certain bacterial strains.

- Drug Delivery Systems : Schiff bases derived from Michler's base have been investigated for their potential in drug delivery due to their ability to form stable complexes with metal ions.

Case Study 1: Mutagenicity Assessment

A study conducted by the Environmental Protection Agency assessed the mutagenic potential of Michler's base using the Ames test. Results indicated a significant increase in revertant colonies in strains of Salmonella typhimurium exposed to varying concentrations of the compound, suggesting a strong mutagenic effect .

Case Study 2: Antimicrobial Properties

Research published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of synthesized Schiff bases from Michler's base against Escherichia coli and Staphylococcus aureus. The findings demonstrated that certain derivatives exhibited significant inhibition zones, indicating potential as antimicrobial agents .

Comparative Analysis of Biological Activity

| Property | Michler's Base | Derivatives |

|---|---|---|

| Mutagenicity | High | Variable (some low) |

| Antimicrobial Activity | Low | Moderate to High |

| Carcinogenic Potential | Confirmed in animal studies | Not fully established |

| Drug Delivery Potential | Limited | Promising (with modifications) |

Q & A

Q. What are the established synthetic routes for 4,4'-((3,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline), and how can reaction conditions be optimized for high yield and purity?

Answer: Key methods include:

- Thermal benzoxazine ring-opening : Reaction of N,N-dimethylaniline with benzoxazine derivatives (e.g., T-a) under controlled heating (120°C/1 h), forming methylene bridges via nucleophilic attack and hydrogen-bond-assisted activation .

- Dimethyl carbonate (DMC) methylation : Catalytic N,N-methylation of 4,4′-methylenedianiline using NaY zeolite, achieving high yields under mild conditions (reusable catalyst, solvent-free) .

- Thioacetalation : Modified Friedel-Crafts arylation using BF₃·SMe₂ to introduce methylthio groups, requiring silica gel purification (5–10% EtOAc/hexane) .

Optimization factors: Temperature control, solvent polarity, catalyst selection, and post-synthesis purification (e.g., reflux vs. microwave-assisted synthesis) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

Answer:

- ¹H/¹³C NMR : Identifies methylene bridge connectivity and dimethylamino substituents. For example, benzenamine proton signals in DMSO-d₆ confirm aromatic substitution patterns .

- Py-GC/MS : Detects intact molecules and co-eluting derivatives (e.g., 4,4'-methylenedianiline isomers) via fragmentation patterns (e.g., m/z 251, 265, 279) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 304.1194 for thioacetal derivatives) .

- Melting point/Boiling point : Critical for purity assessment (e.g., 572.3°C decomposition point) .

Q. What are the primary research applications of this compound in academic settings, particularly in histology and pharmacology?

Answer:

- Histological staining : Derivatives like leuco malachite green (4,4'-benzylidenebis(N,N-dimethylaniline)) are used as chromogenic substrates in enzyme-linked assays .

- Anticonvulsant studies : Unsubstituted amine analogs show neuroprotective effects in MES/6Hz seizure models, though dimethyl substitution abolishes activity, highlighting hydrogen bonding’s role .

- Photophysical studies : Electron transfer in exciplex/triplex systems (e.g., dielectric-dependent luminescence) informs optoelectronic material design .

Advanced Research Questions

Q. What mechanistic insights explain the formation of methylene bridges during the synthesis of this compound?

Answer:

- Nucleophilic attack : N,N-dimethylaniline opens benzoxazine rings, polarizing the methylene carbon via hydrogen bonding between phenolic hydroxyl and amine groups .

- Electrophilic substitution : A second N,N-dimethylaniline attacks the activated methylene carbon, forming the bis-aniline structure (supported by blocked para-position experiments) .

- Catalytic pathways : NaY zeolite facilitates DMC-mediated methylation by stabilizing intermediates, reducing side reactions .

Q. How does the substitution of amine groups impact the compound's biological activity, based on structure-activity relationship (SAR) studies?

Answer:

- Dimethyl substitution : Eliminates anticonvulsant activity (100 mg/kg toxicity in MES/6Hz models), suggesting free amine hydrogens are critical for hydrogen bonding with neuronal targets .

- Chlorophenyl vs. phenyl : 3,4-Dichlorophenyl enhances steric bulk and electron-withdrawing effects, potentially altering binding affinity in enzyme inhibition assays .

Q. What challenges arise in analyzing this compound using Py-GC/MS, and how can co-eluting derivatives be resolved?

Answer:

- Co-elution issues : Intact molecules (e.g., 4,4',4''-methanetriyltris(N,N-dimethylaniline)) co-elute with positional isomers, complicating identification .

- Resolution strategies : Use high-resolution tandem MS (HRMS/MS) to differentiate fragments (e.g., m/z 221 vs. 235) or employ orthogonal techniques like HPLC-UV .

Q. How can computational methods like molecular docking elucidate interactions between this compound and biological targets?

Answer:

- Docking simulations : AutoDock studies with NMDA receptor NR2a subunits reveal binding energy (−8.2 kcal/mol) and RMSD (<2.0 Å), indicating stable interactions at the glycine-binding site .

- Electron hopping : DFT calculations show methylene bridges enable intramolecular charge transfer, relevant to photodynamic therapy applications .

Q. What factors influence the compound's stability under various storage and experimental conditions?

Answer:

Q. What strategies are employed to synthesize Schiff base derivatives from this compound for expanded functionality?

Answer:

- Hydrazone formation : React with hydrazine hydrate to generate 4,4’-(hydrazonomethylene)bis(N,N-dimethylaniline), a precursor for antimicrobial or antidiabetic Schiff bases .

- Aldehyde coupling : Condensation with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) under acidic catalysis yields imine-linked derivatives .

Q. How does the compound's electron transfer capability, as seen in dielectric studies, inform its photophysical applications?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.